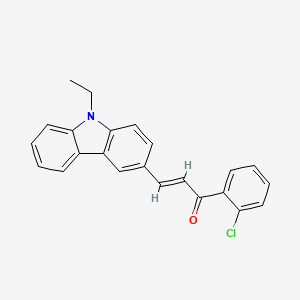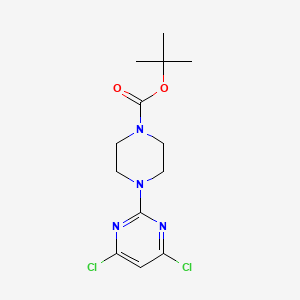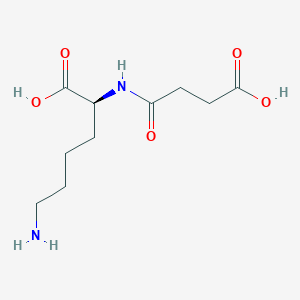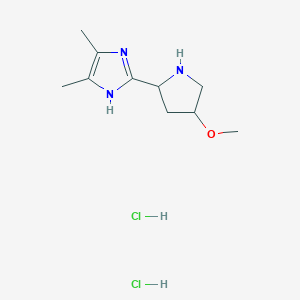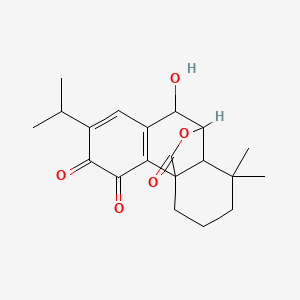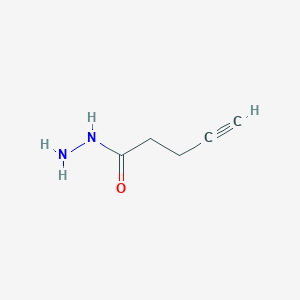
Pent-4-ynehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-ynehydrazide: is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . . This compound is characterized by its unique structure, which includes a hydrazide group attached to a pent-4-yne chain. It has a melting point of 60-63°C and a boiling point of 298.2°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pent-4-ynehydrazide can be synthesized through various methods. One common approach involves the reaction of 4-pentynoic acid with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Pent-4-ynehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pent-4-yne-1,4-dione , while reduction could produce pent-4-yne-1,4-dihydrazine .
Scientific Research Applications
Pent-4-ynehydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism by which pent-4-ynehydrazide exerts its effects involves interactions with molecular targets such as enzymes and proteins . It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antiviral and antibacterial activities . The pathways involved in these interactions are complex and depend on the specific application and target organism .
Comparison with Similar Compounds
4-Pentynoic acid: Shares the pent-4-yne structure but lacks the hydrazide group.
Pent-4-yne-1,4-dione: An oxidized derivative of pent-4-ynehydrazide.
Pent-4-yne-1,4-dihydrazine: A reduced form of this compound.
Uniqueness: this compound is unique due to its hydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
pent-4-ynehydrazide |
InChI |
InChI=1S/C5H8N2O/c1-2-3-4-5(8)7-6/h1H,3-4,6H2,(H,7,8) |
InChI Key |
IAPJUTZTTQKWGR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


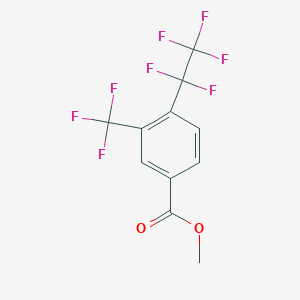
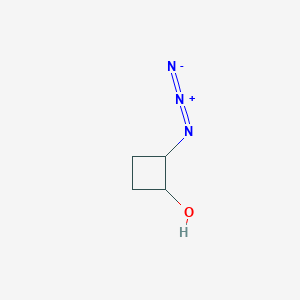
![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)

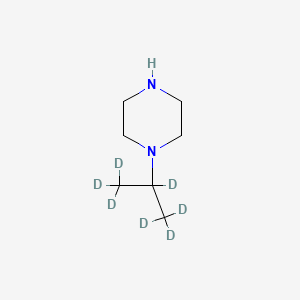
![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
